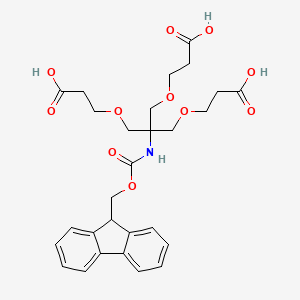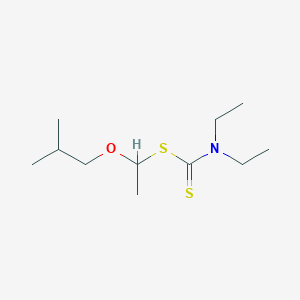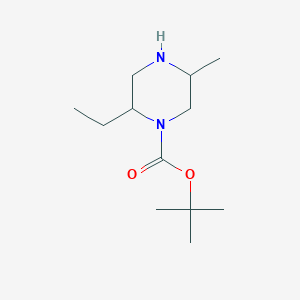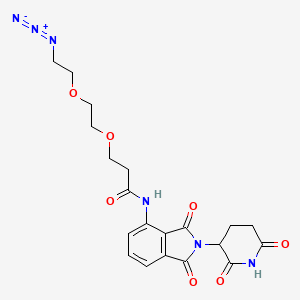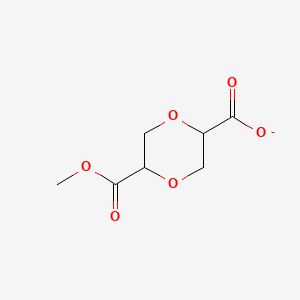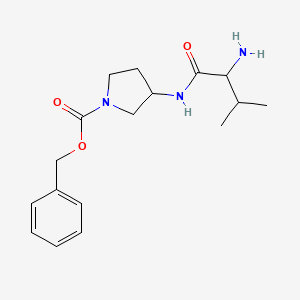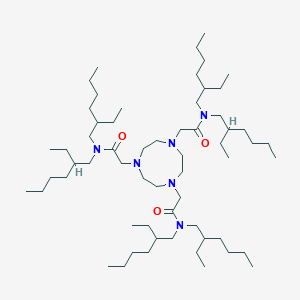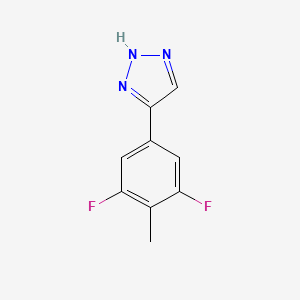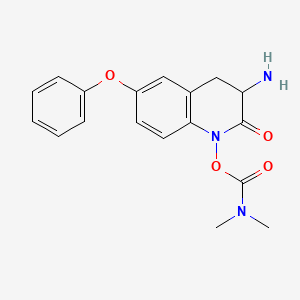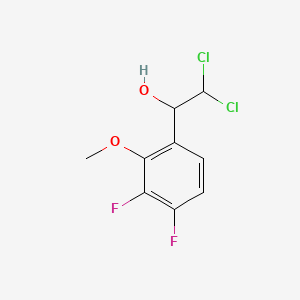
3-(2-chloro-4-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-4-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound that features a combination of aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-4-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may include:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: This step often involves the reaction of fluorene with chloroformate to introduce the Fmoc protecting group.
Aromatic Substitution:
Coupling Reactions: The final step may involve coupling the protected amino acid with the substituted aromatic ring using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such complex compounds often involve automated synthesis using solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides and related compounds.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and aromatic sites.
Reduction: Reduction reactions may target the carbonyl groups or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the Fmoc group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of organic synthesis and materials science.
Biology
In biological research, derivatives of this compound may be used as probes or inhibitors to study enzyme functions or signaling pathways.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 3-(2-chloro-4-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their function through binding or inhibition. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
3-(2-chloro-4-methoxyphenyl)propanoic acid: Lacks the Fmoc group, making it less complex.
2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid: Lacks the substituted aromatic ring, affecting its reactivity and applications.
Uniqueness
The combination of the Fmoc group and the substituted aromatic ring in 3-(2-chloro-4-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid provides unique reactivity and potential for diverse applications, distinguishing it from simpler analogs.
属性
分子式 |
C25H22ClNO5 |
|---|---|
分子量 |
451.9 g/mol |
IUPAC 名称 |
3-(2-chloro-4-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22ClNO5/c1-31-16-11-10-15(22(26)13-16)12-23(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21,23H,12,14H2,1H3,(H,27,30)(H,28,29) |
InChI 键 |
HOKDIIQTWOYLCT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-1,3-thiazole](/img/structure/B14779904.png)
![methyl 2-({1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}oxy)acetate](/img/structure/B14779916.png)

